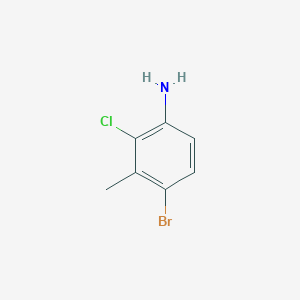

4-Bromo-2-chloro-3-methylaniline

Description

Strategic Importance of Substituted Anilines as Research Intermediates

Substituted anilines are of paramount strategic importance in the field of organic chemistry, acting as pivotal intermediates for the synthesis of a wide array of valuable compounds. nih.govresearchgate.net The amino group of the aniline (B41778) scaffold is a key functional handle, enabling a diverse range of chemical transformations such as acylation, alkylation, and diazotization, which pave the way for the construction of more complex molecular architectures. researchgate.net In medicinal chemistry, for instance, the aniline motif is a common feature in numerous drug candidates and approved pharmaceuticals, including kinase inhibitors and antimicrobial agents. researchgate.net

The presence of substituents on the aromatic ring allows for the fine-tuning of the electronic and steric properties of the aniline derivative. This modulation is critical for controlling the reactivity of the molecule and for influencing its interactions with biological targets. tohoku.ac.jp Consequently, the development of efficient and selective methods for the synthesis of multi-substituted anilines is an area of active research. researchgate.netnih.gov These efforts aim to provide access to a broader chemical space, facilitating the discovery of new bioactive compounds and materials with novel properties. nih.gov The ability to strategically place different substituents on the aniline ring is a powerful tool for chemists engaged in the design and synthesis of functional molecules. tohoku.ac.jp

Overview of Complex Synthetic Challenges Associated with Polyhalogenated Aromatic Systems

The synthesis of polyhalogenated aromatic compounds, including anilines, presents a unique set of challenges for synthetic chemists. mdpi.com A primary difficulty lies in achieving regioselectivity, which is the controlled introduction of different halogen atoms at specific positions on the aromatic ring. researchgate.netsci-hub.st The directing effects of the substituents already present on the ring can be complex and often lead to the formation of isomeric mixtures, which can be difficult to separate. mdpi.com

Furthermore, the reactivity of the aromatic ring is significantly influenced by the presence of halogen atoms. Halogens are deactivating groups, making the ring less susceptible to electrophilic substitution reactions. mdpi.com This often necessitates the use of harsher reaction conditions, which can compromise the stability of other functional groups within the molecule.

Another significant challenge is the selective functionalization of carbon-halogen (C-X) bonds. In polyhalogenated systems with different halogens (e.g., bromine and chlorine), the difference in the C-X bond dissociation energies (C-I > C-Br > C-Cl > C-F) can be exploited for selective cross-coupling reactions. acs.orgnih.gov However, achieving high selectivity requires careful optimization of reaction conditions, including the choice of catalyst, ligands, and solvents, to favor the reaction at one position over another. researchgate.netnih.govresearchgate.net The presence of multiple identical halogens further complicates selective functionalization, as the subtle differences in their electronic and steric environments must be leveraged. acs.orgnih.gov

Academic Context of 4-Bromo-2-chloro-3-methylaniline within Contemporary Chemical Research

This compound is a polysubstituted aniline that serves as a valuable research intermediate, particularly in the synthesis of novel bioactive compounds. Its specific substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl group at defined positions, offers a unique platform for chemical diversification. This compound is used as a reagent in the preparation of indoxyl glycosides, which are employed for detecting glycosidase activities. chemicalbook.com

The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature that is exploited in synthetic strategies. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. researchgate.netacs.org This allows for the selective functionalization at the bromine-bearing position while leaving the chlorine atom available for subsequent transformations. This stepwise approach enables the controlled and regioselective introduction of different substituents, leading to the construction of complex and highly functionalized molecules.

Research has demonstrated the utility of related bromo- and chloro-substituted anilines in the synthesis of various heterocyclic compounds and as precursors for materials with specific optical properties. nih.govresearchgate.net For example, derivatives of 4-bromo-2-methylaniline (B145978) have been used in the synthesis of thiophene-based imines with potential non-linear optical properties. nih.govresearchgate.net While specific, extensive research focusing solely on this compound is not widespread, its structural motifs are present in a variety of patented compounds, indicating its relevance in discovery chemistry. nih.gov The synthesis of this and related compounds often involves multi-step sequences, including protection of the amine, followed by sequential halogenation and deprotection. google.comresearchgate.net

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 80026-13-7 myskinrecipes.com |

| Molecular Formula | C₇H₇BrClN myskinrecipes.com |

| Molecular Weight | 220.49 g/mol myskinrecipes.com |

| Melting Point | 55 °C chemicalbook.com |

| Boiling Point | 289.5 ± 35.0 °C (Predicted) chemicalbook.com |

| Density | 1.619 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| IUPAC Name | This compound americanelements.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVANUDQKFCIAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Bromo 2 Chloro 3 Methylaniline

Precursor Selection and Preparation for Targeted Synthesis

The choice of starting material is a critical first step in the synthetic route design for 4-bromo-2-chloro-3-methylaniline. The precursor must possess a scaffold that allows for the sequential and regioselective introduction of the chloro and bromo substituents.

A common and logical precursor for the synthesis of this compound is an ortho-toluidine (2-methylaniline) derivative. google.comatamanchemicals.com Starting with o-toluidine (B26562) allows for the methyl and amino groups to be in the correct relative positions from the outset.

A typical synthetic sequence commencing from o-toluidine involves an initial protection of the highly activating amino group, commonly through acetylation with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide. google.comlibretexts.org This step is crucial to moderate the reactivity of the aromatic ring and prevent over-halogenation. libretexts.org The acetyl group also helps to direct subsequent electrophilic substitution to the para position relative to the amino group.

Following protection, the N-(2-methylphenyl)acetamide can undergo bromination. google.com The resulting N-(4-bromo-2-methylphenyl)acetamide is then subjected to chlorination. The final step is the hydrolysis of the acetamide (B32628) group, typically under acidic or basic conditions, to yield the target molecule, this compound. google.com

A detailed production process starting from o-toluidine is outlined below:

Arylamine Protection: o-Toluidine is reacted with acetic anhydride to form N-(2-methylphenyl)acetamide. google.com

Bromination: The N-(2-methylphenyl)acetamide is then brominated to yield N-(4-bromo-2-methylphenyl)acetamide. google.com

Hydrolysis: The N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed to produce 4-bromo-2-methylaniline (B145978). google.com

This multi-step process from o-toluidine highlights a common strategy in organic synthesis where the reactivity of functional groups is temporarily modified to control the outcome of subsequent reactions.

While ortho-toluidine derivatives are a primary choice, other aromatic precursors can be envisioned. For instance, starting with 3-methylaniline (m-toluidine) is another viable route. In this case, the initial step would likely be chlorination, directed by the amino and methyl groups. Subsequent bromination would then need to be controlled to occur at the desired position.

Another potential starting material is 2-chloro-3-methylaniline. The synthesis of this precursor would be a key initial step. Once obtained, the regioselective bromination at the 4-position would be the final and critical transformation. The directing effects of the existing chloro, methyl, and amino groups would need to be carefully considered to achieve high selectivity.

Regioselective Functionalization Strategies

The successful synthesis of this compound hinges on the ability to control the position of the chloro and bromo substituents on the aromatic ring. This is achieved through regioselective functionalization strategies, primarily involving controlled halogenation procedures.

Halogenation of aromatic rings is a classic example of electrophilic aromatic substitution. minia.edu.eg The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the ring. wikipedia.orghu.edu.jo

Anilines are highly activated aromatic compounds due to the strong electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. libretexts.org This high reactivity can often lead to multiple halogenations and a mixture of products. libretexts.org Therefore, controlling the electrophilic aromatic substitution is paramount.

To achieve selective monobromination or monochlorination, the activating effect of the amino group is often attenuated by converting it into an acetamide. libretexts.org The acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. hu.edu.jo A subsequent deprotonation step restores the aromaticity of the ring. hu.edu.jo

Various brominating agents are employed in organic synthesis, each with its own advantages in terms of reactivity, selectivity, and handling.

N-Bromosuccinimide (NBS): NBS is a versatile and commonly used reagent for the bromination of anilines and other activated aromatic compounds. researchgate.net It is a solid, making it easier and safer to handle than liquid bromine. Reactions with NBS are often carried out in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107). researchgate.net The use of a catalyst, such as ammonium (B1175870) acetate (B1210297) or an acidic resin like Amberlyst-15, can enhance the reaction rate and selectivity. researchgate.net For instance, the bromination of 3-chloro-2-methylaniline (B42847) with NBS can be used to introduce a bromine atom at the para position.

o-Xylylene bis(triethylammonium tribromide): This reagent is a mild and recyclable solid brominating agent. researchgate.netablesci.comingentaconnect.com It has been shown to be effective for the rapid and regioselective bromination of anilines and phenols. researchgate.netablesci.comingentaconnect.com The reactions are typically carried out in a solvent like acetonitrile at room temperature. chemicalbook.com This reagent offers advantages in terms of ease of handling, recyclability, and often leads to high yields of monobrominated products. researchgate.netablesci.comingentaconnect.com

The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity in the synthesis of this compound. The interplay of electronic and steric factors, along with the specific properties of the chosen reagent, dictates the final product distribution.

Controlled Halogenation Procedures

Chlorination Methodologies (e.g., using thionyl halides on N-oxides)

A significant challenge in the synthesis of substituted anilines is achieving regioselective halogenation, particularly on electron-rich aromatic rings. Traditional electrophilic aromatic substitution on anilines can be difficult to control, often leading to multiple halogenations or undesired isomers. An effective strategy to overcome this involves temporarily modifying the aniline's amino group to direct the halogenation.

One such advanced method is the treatment of N,N-dialkylaniline N-oxides with thionyl halides. scispace.com This approach leverages the unique reactivity of the N-oxide functionality to achieve selective halogenation. Research has shown that treating N,N-dialkylaniline N-oxides with thionyl chloride (SOCl₂) preferentially yields ortho-chlorinated anilines. scispace.com The reaction proceeds by converting the N,N-dialkylaniline to its corresponding N-oxide, which then reacts with thionyl chloride at low temperatures, such as -78 °C, in a solvent like tetrahydrofuran (THF). scispace.com Following the reaction, a base is used to neutralize the mixture, affording the halogenated product. This method provides a powerful tool for ortho-chlorination, a crucial step in synthesizing compounds like this compound where a chlorine atom is required adjacent to the amino group's original position.

| Reagent | Substrate | Key Condition | Predominant Product | Reference |

| Thionyl Chloride (SOCl₂) | N,N-Dimethylaniline N-oxide | -78 °C in THF | 2-Chloro-N,N-dimethylaniline | scispace.com |

| Thionyl Bromide (SOBr₂) | N,N-Dimethylaniline N-oxide | -78 °C in THF | 4-Bromo-N,N-dimethylaniline | scispace.com |

Sequential Halogenation for Di- and Poly-Substituted Products

The synthesis of di- and poly-substituted anilines like this compound often requires a carefully planned sequence of halogenation reactions. The order of introduction of different halogens is critical and is dictated by the directing effects of the substituents already present on the aromatic ring. To manage the high reactivity of the amino group and ensure regioselectivity, it is often necessary to use a protecting group.

A common strategy involves the acetylation of the aniline's amino group to form an acetanilide (B955). researchgate.net This N-acetyl group is less activating and sterically bulkier than the amino group, which helps to control the position of subsequent electrophilic substitutions. For instance, a multi-step synthesis to produce a di-halogenated aniline (B41778) might proceed as follows:

Protection: Aniline is reacted with a reagent like acetic anhydride to form the corresponding acetanilide. researchgate.net

First Halogenation: The acetanilide undergoes electrophilic halogenation (e.g., bromination). The N-acetyl group directs the incoming electrophile primarily to the para position.

Second Halogenation: A second, different halogen (e.g., chlorine) is introduced. The positions of all existing substituents (N-acetyl, methyl, and the first halogen) collectively direct the second halogen to the desired location.

Deprotection: The N-acetyl group is removed via hydrolysis to restore the free amino group, yielding the final poly-substituted aniline. researchgate.netgoogle.com

This sequential approach, combining protection-deprotection with controlled halogenation steps, is fundamental for the rational synthesis of complex aniline derivatives. researchgate.netgoogle.com

Strategies for Methyl Group Introduction

In the context of synthesizing this compound, the most direct route typically begins with a precursor that already contains the methyl group, such as 3-methylaniline (m-toluidine). google.comevitachem.com The subsequent halogenation steps are then performed on this methylated ring.

However, considering the broader scope of aniline synthesis, there are several established methods for introducing a methyl group. When the methyl group is to be placed on the aromatic ring (C-methylation), the Friedel-Crafts alkylation is a classic method, though it can sometimes be challenging with aniline due to the amino group's ability to coordinate with the Lewis acid catalyst. echemi.comechemi.com

Alternatively, methylation can occur on the nitrogen atom (N-methylation) to produce N-methylaniline or N,N-dimethylaniline. This is commonly achieved through the reaction of aniline with methylating agents like methyl halides or by reacting aniline with methanol (B129727) at high temperatures over an acidic catalyst. echemi.comwikipedia.org While not directly applicable to the synthesis of the title compound's core structure, N-methylation is a vital transformation in the production of many other important aniline derivatives used in dyes and pharmaceuticals. echemi.comwikipedia.org

Advanced Catalytic Approaches in Aniline Synthesis

Modern organic synthesis has seen a surge in the development of powerful catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These advanced approaches are transforming the way substituted anilines are constructed.

Gold-Catalyzed Three-Component Reactions

Gold catalysis has emerged as a potent tool for synthesizing complex organic molecules. One innovative strategy for producing substituted anilines is a gold(I)-catalyzed three-component domino reaction. rsc.orgrsc.orgelsevierpure.com This method modularly combines three simple starting materials to build the aniline core in a single operation. rsc.org

The reaction typically involves:

An aminoacetoaldehyde acetal.

Two different alkyne molecules.

A cationic gold catalyst sequentially activates the two alkynes, initiating a domino sequence that first forms a substituted pyrrole, which then undergoes an in-situ Diels-Alder reaction with the second alkyne to construct the aniline ring. rsc.orgrsc.org This approach is highly versatile, allowing for the creation of a diverse library of substituted anilines by simply varying the three starting components. rsc.org Another application of gold catalysis involves using supported gold nanoparticles to chemoselectively reduce aromatic nitro compounds to their corresponding anilines, a process that shows high tolerance for other functional groups. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

| Aminoacetoaldehyde Acetal | Terminal Alkyne | Internal Alkyne | Cationic Gold(I) Complex | Substituted Aniline | rsc.orgrsc.org |

Photocatalytic Dehydrogenative Coupling for Aniline Formation

Photocatalysis represents a green and sustainable approach to chemical synthesis, using light to drive chemical reactions. A notable application in this area is the dehydrogenative coupling of aliphatic ketones and amines to form anilines. d-nb.inforesearchgate.net This method avoids the need for pre-functionalized aromatic starting materials. researchgate.net

These reactions often employ a dual catalytic system consisting of a photocatalyst and a co-catalyst. d-nb.infochemrxiv.org For example, a heterogeneous, metal-free photocatalyst like mesoporous graphitic carbon nitride (mpg-CN) can be paired with a hydrogen-evolution co-catalyst such as a cobaloxime complex. d-nb.info Under light irradiation, the system facilitates a cascade of reactions, including C-N bond formation and subsequent dehydrogenative aromatization, to convert the non-aromatic precursors directly into the substituted aniline product and hydrogen gas. d-nb.infochemrxiv.org This strategy provides a novel and atom-economical route to anilines from readily available aliphatic feedstocks. chemrxiv.org

Transition Metal-Mediated Functionalizations (e.g., Buchwald–Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald–Hartwig amination is a premier example, providing a robust and general method for constructing carbon-nitrogen (C-N) bonds. rsc.orgwikipedia.org This reaction is a cornerstone of modern synthesis for aromatic amines. fishersci.it

The reaction involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide, like a triflate) with a primary or secondary amine in the presence of a base. rsc.orgwikipedia.org The success of the reaction hinges on the use of specialized phosphine (B1218219) ligands that coordinate to the palladium center, facilitating the catalytic cycle. rsc.org Over the years, several generations of increasingly active and versatile catalyst systems have been developed, allowing the coupling of a vast range of aryl halides with almost any amine, including ammonia (B1221849) equivalents. wikipedia.orgfishersci.it This method has largely replaced harsher, classical techniques for C-N bond formation due to its mild reaction conditions and broad functional group tolerance, making it indispensable in the pharmaceutical and materials science industries. wikipedia.orgfishersci.it

| Component 1 | Component 2 | Catalyst System | Base | Product | Reference |

| Aryl Halide/Triflate | Primary/Secondary Amine | Palladium Source + Phosphine Ligand | e.g., Sodium t-butoxide | Aryl Amine | rsc.orgwikipedia.orgfishersci.it |

Protection and Deprotection Strategies for the Amino Group

The amino group of anilines is highly activating and directs electrophilic substitution to the ortho and para positions. chemistrysteps.com This high reactivity can also lead to undesirable side reactions, such as oxidation, during synthetic transformations. uomustansiriyah.edu.iq Therefore, protecting the amino group is a crucial step in many synthetic routes to control its reactivity and achieve the desired substitution pattern. utdallas.edu

Amide Formation and Hydrolysis for Controlled Reactivity

A widely employed and effective strategy for protecting the amino group is its conversion to an amide, most commonly an acetanilide. utdallas.eduscribd.com This is typically achieved by reacting the aniline with an acylating agent like acetic anhydride or acetyl chloride. doubtnut.comlibretexts.org The resulting amide group significantly reduces the activating effect of the nitrogen's lone pair through resonance with the carbonyl group, thereby moderating the ring's reactivity and preventing over-halogenation. chemistrysteps.comutdallas.edu The steric bulk of the acetyl group can also favor substitution at the para position. utdallas.edu

For the synthesis of a compound like this compound, a potential synthetic route would involve starting with 2-chloro-3-methylaniline. The amino group would first be protected by acetylation to form N-(2-chloro-3-methylphenyl)acetamide. Subsequent bromination would then be directed primarily to the para position relative to the activating, albeit attenuated, acetamido group, yielding N-(4-bromo-2-chloro-3-methylphenyl)acetamide.

Table 1: Amide Formation and Hydrolysis for Amino Group Protection

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| Protection | Amine to Amide | Acetic anhydride or Acetyl chloride doubtnut.comlibretexts.org | Reduce reactivity of the amino group and direct substitution chemistrysteps.comutdallas.edu |

| Deprotection | Amide to Amine | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat libretexts.orgchemistryguru.com.sgmoorparkcollege.edu | Regenerate the free amino group after desired transformations |

Green Chemistry Principles in the Synthesis of Halogenated Anilines

The synthesis of halogenated anilines has traditionally involved methods that generate significant waste and utilize hazardous materials. imist.manih.gov The principles of green chemistry aim to mitigate these issues by designing more environmentally benign and efficient synthetic pathways. acs.org Key areas of focus include the use of safer solvents, improving atom economy, and minimizing waste.

Solvent-Free or Environmentally Benign Solvent Systems

A major source of waste in chemical synthesis comes from the use of organic solvents. researchgate.net Consequently, developing solvent-free reaction conditions or utilizing environmentally benign solvents like water or deep eutectic solvents (DESs) is a primary goal of green chemistry. rsc.orgmdpi.comnih.gov

Solvent-free reactions, often conducted through mechanochemistry (grinding) or under visible light, can lead to high yields with simple work-up procedures. tandfonline.combeilstein-journals.org For instance, the N-formylation of anilines has been successfully achieved under solvent- and catalyst-free conditions using visible light irradiation. tandfonline.com Similarly, the synthesis of various aniline derivatives has been reported under solvent-free conditions at room temperature. nih.govbeilstein-journals.org

Water is an attractive green solvent due to its low cost, non-toxicity, and non-flammability. nih.govgoogle.com While the solubility of many organic compounds in water is low, this can sometimes be advantageous for product separation. Several synthetic transformations involving anilines have been developed in aqueous media. nih.govgoogle.com Deep eutectic solvents (DESs) have also emerged as promising green alternatives, acting as both the solvent and catalyst in some reactions, such as the N-formylation of aromatic amines. mdpi.comacademie-sciences.fr

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. Addition reactions are inherently more atom-efficient than substitution or elimination reactions. buecher.de

In the context of halogenated aniline synthesis, traditional methods can have poor atom economy. rsc.org For example, the use of excess toxic or corrosive chlorinating reagents leads to significant waste and environmental concerns. researchgate.net To improve atom economy and minimize waste, researchers are exploring alternative reagents and catalytic systems. The use of N-halosuccinimides (NXS) as halogenating agents is a step in this direction, as the succinimide (B58015) byproduct can potentially be recycled. beilstein-journals.org

Catalytic processes are generally preferred over stoichiometric ones as they reduce waste and often allow for milder reaction conditions. For example, the catalytic synthesis of aniline has a significantly better atom economy (72%) compared to the traditional Béchamp process (35%). rsc.orgbuecher.de Efforts to develop catalytic methods for halogenation, such as using an aniline catalyst for selective halogenation, are ongoing. researchgate.net Furthermore, improving the recyclability of catalysts can further enhance the sustainability of the process. organic-chemistry.org The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also contribute to waste minimization and increased efficiency. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloro 3 Methylaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 4-bromo-2-chloro-3-methylaniline is dictated by the electronic and steric effects of its substituents: the amino group, a methyl group, and two halogen atoms.

Influence of Halogen and Methyl Substituents on Aromatic Ring Activation/Deactivation and Directing Effects

The benzene ring of this compound is substituted with a diverse array of functional groups, each exerting a distinct electronic influence that modulates the ring's reactivity towards electrophiles. The amino (-NH2) group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution relative to benzene. libretexts.orgmasterorganicchemistry.com This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. wikipedia.orglibretexts.org This strong resonance effect outweighs the inductive electron-withdrawing effect of the nitrogen atom. libretexts.org

Conversely, the chloro and bromo substituents are deactivating groups. masterorganicchemistry.com Halogens are highly electronegative and withdraw electron density from the ring through the inductive effect. msu.edu While they do possess lone pairs that can be donated via resonance, this effect is weaker than their inductive withdrawal, resulting in a net deactivation of the ring towards electrophilic attack. libretexts.org The methyl (-CH3) group is a weak activating group, donating electron density primarily through an inductive effect. minia.edu.eg

In terms of directing effects, the amino, methyl, and halogen groups are all ortho, para-directors. wikipedia.orgminia.edu.eg This means they direct incoming electrophiles to the positions ortho and para to themselves. This is because the resonance donation of electrons from these substituents preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack. libretexts.org

In the case of this compound, the positions are already substituted. The directing effects of the existing groups would influence further substitution. The powerful ortho, para-directing influence of the amino group would be the dominant factor.

| Substituent | Electronic Effect | Ring Activity | Directing Effect |

| -NH2 (Amino) | Strong resonance donation, weak inductive withdrawal | Strong Activator | Ortho, Para |

| -Cl (Chloro) | Strong inductive withdrawal, weak resonance donation | Weak Deactivator | Ortho, Para |

| -Br (Bromo) | Strong inductive withdrawal, weak resonance donation | Weak Deactivator | Ortho, Para |

| -CH3 (Methyl) | Inductive donation | Weak Activator | Ortho, Para |

Amination Mechanisms of Halobenzenes (e.g., Benzyne (B1209423) intermediate pathways)

An alternative mechanism for nucleophilic aromatic substitution in unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. libretexts.orgchemistrysteps.compressbooks.pub This pathway becomes relevant under conditions of very strong bases, such as sodium amide (NaNH2). almerja.com

The mechanism is initiated by the abstraction of a proton ortho to one of the halogen leaving groups by the strong base. almerja.com This is followed by the elimination of the halide ion, leading to the formation of a benzyne, a species containing a formal triple bond within the benzene ring. pressbooks.pub This "triple bond" is highly strained and reactive. pressbooks.pub The benzyne intermediate is then rapidly attacked by a nucleophile, such as an amine. libretexts.org A key feature of the benzyne mechanism is that the incoming nucleophile can add to either carbon of the formal triple bond, which can lead to the formation of a mixture of isomers. libretexts.orggovtpgcdatia.ac.in For instance, the amination of a substituted halobenzene can result in the amino group being positioned on the carbon that originally bore the halogen (ipso-substitution) or on an adjacent carbon (cine-substitution). govtpgcdatia.ac.in

Reactions at the Amino Functionality

The amino group of this compound is a key site of reactivity, allowing for a variety of chemical transformations.

Formation of Schiff Bases and Imine Derivatives

The primary amino group of this compound can readily react with aldehydes and ketones to form Schiff bases, which are a subclass of imines. wikipedia.org This reaction typically involves a two-step process: the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the imine. eijppr.com The formation of Schiff bases is often reversible and can be catalyzed by either acid or base. eijppr.com The specific substituents on the aniline (B41778) and the carbonyl compound can influence the rate and equilibrium of the reaction. iisc.ac.in These imine derivatives are valuable intermediates in organic synthesis and have been investigated for various applications. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Intermediate |

| This compound | Aldehyde or Ketone | Schiff Base (Imine) | Carbinolamine |

Derivatization for Carboxamides and Other Amide-Based Compounds

The amino group of this compound can be acylated to form carboxamides. This is a common derivatization reaction for anilines. The reaction is typically carried out by treating the aniline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the acid byproduct and to facilitate the reaction.

For example, 4-bromo-3-methylaniline (B1294692) has been reacted with pyrazine-2-carboxylic acid in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to form the corresponding N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.comresearchgate.net Similarly, it can be reacted with 9H-xanthene-9-carboxylic acid to yield N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide. evitachem.com These amide derivatives are often synthesized for their potential biological activities and serve as important scaffolds in medicinal chemistry. mdpi.comnih.gov The bromo-substituent on these amide products can be further functionalized, for instance, through Suzuki cross-coupling reactions with various boronic acids to generate a library of biaryl amide derivatives. mdpi.com

Cross-Coupling Reactions Utilizing Halogen Atoms

The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring of this compound, along with the activating amino group, makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective coupling.

Research has shown that the bromo group at the 4-position is preferentially substituted in Suzuki-Miyaura coupling reactions. nih.gov This regioselectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. nih.gov

For instance, the reaction of a derivative of 4-bromo-2-methylaniline (B145978) with various aryl boronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base at 90 °C resulted in the selective substitution of the bromine atom. nih.gov This highlights the ability to functionalize the 4-position of the aniline ring while leaving the chlorine atom intact for potential subsequent transformations. The steric hindrance provided by the methyl group at position 3 can also influence the regioselectivity of the coupling reaction.

A study on the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids demonstrated that the bromo group on the aniline ring was preferentially substituted over the bromo group on the thiophene (B33073) ring. nih.gov This further exemplifies the higher reactivity of the C-Br bond on the aniline moiety in this type of reaction.

Interactive Table: Suzuki-Miyaura Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 3-chloro-4-fluorophenylboronic acid | 5a | 40 |

| 2 | 4-chlorophenylboronic acid | 5b | 33 |

| 3 | 4-bromophenylboronic acid | 5c | 38 |

| 4 | [4-(methylsulfanyl)phenyl]boronic acid | 5d | 35 |

Data sourced from a study on Suzuki cross-coupling reactions of a Schiff base derived from 4-bromo-2-methylaniline. nih.gov

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura coupling, this compound and its derivatives are potential substrates for other important palladium-catalyzed reactions.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. sci-hub.se While specific studies on the Heck reaction with this compound are not prevalent, related research on N-(o-bromoaryl)acrylamides demonstrates the feasibility of intramolecular Heck reactions to form complex heterocyclic structures. rsc.org The reactivity of the C-Br bond would likely be favored in such a reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov The Sonogashira coupling typically proceeds under mild conditions and is catalyzed by a combination of a palladium complex and a copper(I) salt. nih.gov Similar to the Suzuki coupling, the C-Br bond of this compound would be the expected site of reaction. Studies on related polyhalogenated arenes have shown selective Sonogashira coupling at the more reactive halogen site. nih.gov

Negishi Coupling: This reaction couples an organohalide with an organozinc reagent. nih.govorgsyn.org The Negishi coupling is known for its high functional group tolerance. orgsyn.org The selective coupling at the C-Br position of this compound would be anticipated, providing a route to introduce alkyl or aryl groups at this position. nih.gov

Mechanistic Aspects of Cross-Coupling Reactions in the Presence of Amine and Halogen Groups

The mechanism of palladium-catalyzed cross-coupling reactions is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

The presence of both an amino group and two different halogen atoms on the aniline ring introduces several interesting mechanistic considerations:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. nih.gov The rate of this step is highly dependent on the nature of the halogen, with the reactivity order being C-I > C-Br > C-Cl. This difference in reactivity is the basis for the selective coupling at the bromine atom in this compound.

Role of the Amino Group: The amino group is an electron-donating group, which can influence the electronic properties of the aromatic ring and the reactivity of the C-X bonds. It can also act as a ligand for the palladium catalyst, potentially influencing the reaction rate and selectivity. researchgate.net However, in many cross-coupling reactions, the use of appropriate ligands and bases can mitigate undesirable coordination of the amino group to the catalyst. cmu.edu

Steric Effects: The methyl group at the 3-position introduces steric hindrance around the adjacent chlorine atom at the 2-position. This steric bulk can further disfavor the oxidative addition of the palladium catalyst to the C-Cl bond, thereby enhancing the selectivity for reaction at the C-Br bond.

Oxidation and Reduction Processes

The amino and halogen functional groups of this compound can undergo various oxidation and reduction reactions, providing pathways to further functionalize the molecule.

Oxidation Pathways of the Amino Group

The amino group of anilines can be oxidized to various functional groups, including nitroso, nitro, and azo compounds. The specific product depends on the oxidizing agent and the reaction conditions. While specific studies on the oxidation of this compound are limited, general oxidation pathways for anilines are well-documented. For example, oxidation with reagents like potassium permanganate (B83412) can lead to the formation of the corresponding nitrobenzene (B124822) derivative.

Reductive Dehalogenation Methodologies

Reductive dehalogenation is a process that removes a halogen atom from a molecule and replaces it with a hydrogen atom. This can be a useful transformation to selectively remove one of the halogen atoms from this compound.

Selective reductive debromination can be achieved using various methods, including catalytic hydrogenation or the use of specific reducing agents. For instance, a process for the catalytic debromination of halogenated monocyclic aromatic compounds has been patented. google.com This suggests that it would be feasible to selectively remove the bromine atom from this compound to yield 2-chloro-3-methylaniline. This selective dehalogenation would be valuable in multi-step syntheses where the chlorine atom is desired for subsequent reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR for Structural Connectivity and Chemical Shifts

In the ¹H NMR spectrum of 4-Bromo-2-chloro-3-methylaniline, distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons are expected.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. Their chemical shifts are influenced by the electronic effects of the four substituents. The bromine and chlorine atoms are electron-withdrawing, deshielding nearby protons and shifting their signals downfield. Conversely, the amine and methyl groups are electron-donating, causing an upfield shift. The proton at position 5 (H-5) is expected to be a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 will appear as a doublet due to coupling with H-5. Their expected chemical shift would be in the range of δ 6.5-7.5 ppm.

Amine Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. The chemical shift for aromatic amine protons can vary, generally appearing between δ 3.5 and 4.5 ppm. rsc.org

Methyl Protons: The three protons of the methyl group (-CH₃) are expected to produce a sharp singlet, as there are no adjacent protons to cause splitting. This signal would likely appear in the aliphatic region, around δ 2.0-2.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | 2.0 - 2.5 | Singlet (s) |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) |

| Aromatic H-5 | 6.5 - 7.5 | Doublet (d) |

| Aromatic H-6 | 6.5 - 7.5 | Doublet (d) |

Carbon (¹³C) NMR for Aromatic and Aliphatic Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated: six for the aromatic carbons and one for the methyl carbon.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the electron-donating amino group (C-1) is expected to be shielded and appear further upfield (around 140-148 ppm) compared to other substituted carbons. The carbons bonded to the electronegative chlorine (C-2) and bromine (C-4) atoms will be deshielded, shifting them downfield. Carbons C-3, C-5, and C-6 will have shifts determined by the combined effects of all substituents. Aromatic carbons typically resonate in the δ 110-150 ppm range. rsc.org

Aliphatic Carbon: The methyl carbon (-CH₃) will appear as a single peak in the upfield, aliphatic region of the spectrum, typically between δ 15 and 25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 25 |

| Aromatic Carbons (C1-C6) | 110 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the aromatic protons H-5 and H-6, confirming their adjacent positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would show correlations between the methyl protons and the methyl carbon, and between each aromatic proton (H-5, H-6) and its corresponding aromatic carbon (C-5, C-6). columbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds, providing a molecular fingerprint.

Assignment of Fundamental Vibrational Modes

The analysis of the IR and Raman spectra of this compound involves assigning observed absorption bands to specific molecular vibrations. globalresearchonline.net

N-H Vibrations: As a primary aromatic amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹. libretexts.org A broad N-H wagging band may also be present between 650-900 cm⁻¹. orgchemboulder.com

C-H Vibrations: Aromatic C-H stretching vibrations give rise to bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N, C-Cl, and C-Br Vibrations: The C-N stretching vibration for aromatic amines is usually found in the 1250-1335 cm⁻¹ range. orgchemboulder.com The C-Cl stretching vibration is expected in the 600-850 cm⁻¹ range, while the C-Br stretching absorption occurs at lower frequencies, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Fundamental Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretching | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretching (Aliphatic) | -CH₃ | 2850 - 3000 |

| N-H Bending | Primary Amine (-NH₂) | 1580 - 1650 |

| C=C Stretching | Aromatic Ring | 1450 - 1600 |

| C-N Stretching | Aromatic Amine | 1250 - 1335 |

| C-Cl Stretching | Aryl Chloride | 600 - 850 |

| C-Br Stretching | Aryl Bromide | 500 - 600 |

Investigation of Intermolecular and Intramolecular Interactions (e.g., hydrogen bonding)

The primary amine group is a key participant in hydrogen bonding, acting as both a donor (via N-H) and an acceptor (via the nitrogen lone pair). Computational data indicates that this compound has one hydrogen bond donor and one hydrogen bond acceptor count. nih.gov In the solid state, substituted anilines commonly form intermolecular N-H···N hydrogen bonds, creating networks that stabilize the crystal lattice. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence. The monoisotopic mass of this compound (C₇H₇BrClN) is calculated to be 218.94504 Da. nih.gov HRMS analysis can distinguish this formula from other isobaric compounds. The technique typically measures the mass of various adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 219.95232 |

| [M+Na]⁺ | 241.93426 |

| [M+K]⁺ | 257.90820 |

| [M-H]⁻ | 217.93776 |

Predicted m/z values for various adducts of this compound, calculated based on its exact mass. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) results in the fragmentation of the molecular ion, producing a unique pattern that serves as a molecular fingerprint. The fragmentation of this compound is characterized by the distinct isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info This leads to characteristic clusters of peaks for the molecular ion and any fragments containing these halogens.

The molecular ion peak [M]⁺ would appear as a cluster around m/z 219, 221, and 223, reflecting the different combinations of Br and Cl isotopes. Key fragmentation pathways for substituted anilines include:

Loss of a halogen atom: Cleavage of the C-Br or C-Cl bond. The C-Br bond is generally weaker and more likely to break first.

Loss of a methyl radical (•CH₃): Resulting in a fragment ion with a mass 15 Da less than the parent ion.

Cleavage of the aromatic ring: Leading to smaller fragment ions.

| Fragment Ion | Plausible Structure | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [M]⁺ | [C₇H₇⁷⁹Br³⁵ClN]⁺ | 219 |

| [M-CH₃]⁺ | [C₆H₄⁷⁹Br³⁵ClN]⁺ | 204 |

| [M-Cl]⁺ | [C₇H₇⁷⁹BrN]⁺ | 184 |

| [M-Br]⁺ | [C₇H₇³⁵ClN]⁺ | 140 |

Predicted major fragments for this compound in EI-MS. The actual spectrum would show isotopic peaks for each fragment containing Br and/or Cl.

Coupled Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Coupling chromatography with mass spectrometry allows for the separation of this compound from impurities or other components in a complex mixture, followed by its confident identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): As a semi-volatile compound, this compound is well-suited for GC-MS analysis. The sample is vaporized and separated on a capillary column (e.g., Rxi-5MS) before entering the mass spectrometer. nih.gov GC-MS is a standard method for the analysis of aniline (B41778) derivatives in environmental and industrial samples. d-nb.infoepa.gov The retention time provides chromatographic identification, while the mass spectrum confirms the identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool, particularly for analyzing samples that may not be suitable for GC due to thermal instability or polarity. Reverse-phase HPLC, using columns like C18, can effectively separate the compound from related substances. sielc.com The mobile phase typically consists of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). d-nb.infosielc.com For MS detection, a volatile buffer such as formic acid is used, and ionization is commonly achieved via electrospray ionization (ESI). d-nb.info LC-MS/MS provides enhanced sensitivity and selectivity, making it suitable for trace analysis. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals.

Study of Electronic Transitions and Charge Transfer Complexation

The UV-Vis spectrum of this compound is dominated by electronic transitions associated with the substituted benzene ring. Key expected transitions include:

π → π* transitions: These are typically intense absorptions arising from the excitation of electrons in the aromatic π system. For aniline, these bands appear around 230 nm and 280 nm.

n → π* transitions: These weaker transitions involve the excitation of a non-bonding electron from the nitrogen lone pair into an anti-bonding π* orbital of the aromatic ring.

The substituents on the aniline ring (Br, Cl, -CH₃, and -NH₂) act as auxochromes, modifying the absorption maxima (λmax) and intensity. The electron-donating amino and methyl groups, along with the halogens, can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

As an electron-rich aromatic amine, this compound can act as an electron donor to form charge-transfer (CT) complexes with suitable electron-acceptor molecules (e.g., halogenomethanes, tetracyanoethylene). rsc.org The formation of such a complex introduces a new, often intense and broad, absorption band in the UV-Vis spectrum at a longer wavelength than the absorptions of either the donor or acceptor alone. nih.gov This phenomenon arises from the transfer of an electron from the highest occupied molecular orbital (HOMO) of the aniline (donor) to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon photoexcitation.

Correlation with Molecular Electronic Structure

The electronic properties of this compound are intrinsically linked to the arrangement and nature of its constituent atoms. The aromatic ring, substituted with a bromine atom, a chlorine atom, a methyl group, and an aniline functional group, exhibits a complex interplay of electronic effects. The amino group acts as a strong activating group, donating electron density to the benzene ring through resonance. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effects, although they also participate in resonance as electron donors. The methyl group is a weak activating group, contributing electron density via hyperconjugation.

Theoretical studies, such as those employing Density Functional Theory (DFT), on similar substituted anilines help in understanding the molecular electronic structure. These studies typically involve the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For substituted anilines, the HOMO is generally localized on the aniline moiety and the aromatic ring, reflecting its electron-donating nature. The LUMO, on the other hand, is often distributed over the entire molecule, including the electron-withdrawing halogen substituents. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The precise electronic distribution and orbital energies for this compound would be influenced by the specific positions of the substituents, creating a unique electronic fingerprint that dictates its reactivity and spectroscopic behavior.

X-ray Crystallography for Solid-State Structural Determination

Confirmation of Molecular Geometry and Conformation

The X-ray analysis of 4-Bromo-2-chloroaniline shows that the molecule is nearly planar. researchgate.netmdpi.com This planarity arises from the sp² hybridization of the carbon atoms in the benzene ring. The bond lengths and angles within the benzene ring are typical for a substituted aromatic system. The C-Br and C-Cl bond lengths are consistent with those observed in other brominated and chlorinated aromatic compounds. The amino group is also found to be coplanar with the aromatic ring, which maximizes the resonance interaction between the nitrogen lone pair and the π-system of the ring.

Below is a table summarizing the crystallographic data for the related compound, 4-Bromo-2-chloroaniline. researchgate.netmdpi.com

| Crystal Data for 4-Bromo-2-chloroaniline | |

| Chemical Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 (4) |

| b (Å) | 15.814 (6) |

| c (Å) | 4.0232 (15) |

| V (ų) | 697.7 (4) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of 4-Bromo-2-chloroaniline is stabilized by a network of intermolecular hydrogen bonds and other weak interactions. researchgate.netmdpi.com The primary interactions are N-H···N and N-H···Br hydrogen bonds. researchgate.netmdpi.com These interactions link the molecules into two-dimensional sheets. researchgate.netmdpi.com The N···N distance in the N-H···N hydrogen bond is reported to be 3.172 (4) Å. mdpi.com

In the case of this compound, similar intermolecular interactions are expected to play a crucial role in the crystal packing. The amino group will likely participate in N-H···N and N-H···Br or N-H···Cl hydrogen bonding. The presence of the methyl group might influence the packing arrangement by introducing steric effects and potentially participating in weaker C-H···π or C-H···halogen interactions. The interplay between these various non-covalent forces, including halogen bonds (Br···Br, Br···Cl, etc.), will ultimately determine the three-dimensional architecture of the crystal lattice. The relative importance of these interactions depends on factors such as the electronegativity and polarizability of the halogen atoms. nih.gov

The following table details the hydrogen bond geometry for 4-Bromo-2-chloroaniline. mdpi.com

| Hydrogen-Bond Geometry for 4-Bromo-2-chloroaniline (Å, °) | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1B···Br1ⁱ | 0.86 | 3.04 | 3.719 (3) | 137 |

| N1—H1A···N1ⁱⁱ | 0.86 | 2.34 | 3.172 (4) | 164 |

| Symmetry codes: (i) x+1/2, -y+1/2, -z+1; (ii) -x+1, y+1/2, -z+1/2 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of 4-Bromo-2-chloro-3-methylaniline at the atomic and molecular level. These calculations employ the principles of quantum mechanics to model the behavior of electrons and nuclei within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.govlongdom.orgajrcps.com It is often employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. longdom.orgajrcps.com For derivatives of this compound, DFT calculations, often using the B3LYP functional, have been utilized to gain insights into their structural and electronic properties. nih.govresearchgate.net

The electronic properties of a molecule, including the distribution of electron density and the energies of molecular orbitals, are crucial for understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. longdom.orgbohrium.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap for related aniline (B41778) derivatives. nih.gov

Furthermore, DFT can be used to generate molecular electrostatic potential (MESP) maps, which illustrate the charge distribution within a molecule and help to identify regions that are susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Ab initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more sophisticated calculations. researchgate.netglobalresearchonline.net These methods are valuable for predicting the energetic and spectroscopic properties of molecules. globalresearchonline.net

For substituted anilines, both ab initio HF and DFT methods have been employed to calculate optimized geometries and predict vibrational frequencies. researchgate.netglobalresearchonline.net The results of these calculations are often compared with experimental data to assess the accuracy of the theoretical models. globalresearchonline.net It has been observed that for similar molecules, the B3LYP method within DFT often provides results that are in better agreement with experimental values for vibrational frequencies compared to the HF method. globalresearchonline.netnih.gov

The energetic properties that can be predicted include the total energy of the molecule, which is essential for determining its stability. globalresearchonline.net Spectroscopic predictions involve the calculation of vibrational frequencies, which correspond to the various vibrational modes of the molecule. researchgate.netglobalresearchonline.net These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands. globalresearchonline.net

Molecular Mechanics and Dynamics for Conformational Analysis

While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics offer a computationally less expensive approach to study the conformational landscape of molecules. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For flexible molecules like this compound, identifying the most stable conformer is crucial as it is the most populated and often the most reactive form. Potential energy surface (PES) scans, performed by systematically changing specific dihedral angles, can help identify the various possible conformations and their relative energies. dergipark.org.tr This analysis is critical for understanding how the molecule might interact with other molecules or biological targets. For related compounds, conformational analysis has been used to determine the most stable geometry. researchgate.net

Prediction and Analysis of Spectroscopic Properties

Computational methods are also extensively used to predict and analyze the spectroscopic properties of molecules, providing a powerful complement to experimental spectroscopic techniques.

Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. uzh.ch Computational methods can be used to simulate NMR spectra by calculating chemical shifts and spin-spin coupling constants. bohrium.comliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. longdom.org

The chemical shift of a nucleus is sensitive to its local electronic environment. Therefore, accurate prediction of chemical shifts can aid in the assignment of experimental NMR signals to specific atoms within the molecule. liverpool.ac.uk Similarly, the calculation of coupling constants, which describe the interaction between neighboring nuclear spins, can help to confirm the connectivity of atoms in the molecule. uzh.chkashanu.ac.ir For various organic molecules, computational prediction of ¹H and ¹³C NMR chemical shifts has proven to be a valuable tool in structural analysis. liverpool.ac.uk

Calculation of Vibrational Frequencies and Infrared Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. globalresearchonline.netnih.gov Quantum chemical calculations, particularly DFT, are highly effective in predicting vibrational frequencies and their corresponding IR and Raman intensities. ajrcps.comresearchgate.netglobalresearchonline.net

The calculated vibrational frequencies correspond to the different ways the atoms in the molecule can vibrate. longdom.org By comparing the calculated spectrum with the experimental one, researchers can assign the observed absorption bands to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. researchgate.netglobalresearchonline.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical models. researchgate.netglobalresearchonline.net The calculated IR intensities also help in interpreting the experimental spectrum, as strong calculated intensities should correspond to strong absorption bands in the experimental IR spectrum. globalresearchonline.net

Prediction of Electronic Spectra (e.g., UV-Vis, Photoelectron Spectra)

Theoretical calculations are instrumental in defining the important bands within the electronic spectrum of aniline derivatives. researchgate.net By employing time-dependent density functional theory (TD-DFT), it is possible to calculate the excitation energies of molecules. researchgate.net For instance, studies on similar halogenated anilines have used TD-DFT approaches to predict UV-Vis spectral properties, including maximum wavelength (λmax), energy, and oscillator strength. webofjournals.com The electronic transitions are often described by means of frontier molecular orbitals (HOMO and LUMO). researchgate.net In related Schiff base compounds derived from substituted anilines, the electronic spectra were recorded in various solvents, and theoretical calculations helped to define the significant electronic bands. researchgate.net For other aniline derivatives, vibrational wavenumbers calculated by DFT were found to be higher than experimental values, necessitating the use of scaling factors for accurate comparison. nih.gov

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org Kenichi Fukui, who developed this theory, proposed that a good approximation of reactivity could be achieved by analyzing these frontier orbitals. wikipedia.org The theory is based on three key observations of how molecules interact: occupied orbitals of different molecules repel each other, positive and negative charges attract, and the occupied orbitals of one molecule interact with the unoccupied orbitals of another, causing attraction. wikipedia.org DFT calculations are a powerful tool for providing detailed information about the electronic structure, including the FMOs. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. webofjournals.comnih.gov Density Functional Theory (DFT) is commonly used to calculate these frontier molecular orbitals and their energy gaps.

In computational studies of derivatives of 4-bromo-2-methylaniline (B145978), which are structurally similar to this compound, the HOMO and LUMO energies were calculated to understand their chemical kinetics. nih.gov For a series of synthesized imines derived from 4-bromo-2-methylaniline, the HOMO-LUMO energy gaps (ΔE) were found to be in the narrow range of 3.72–4.15 eV. nih.gov This indicates that electronic transitions between these orbitals can describe the chemical kinetics of the compounds. nih.gov

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Related Compounds

Note: The data below is for derivatives of 4-bromo-2-methylaniline, providing an insight into the expected values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 5a | -5.78 | -1.63 | 4.15 |

| Derivative 5b | -5.81 | -2.01 | 3.80 |

| Derivative 5c | -5.89 | -2.17 | 3.72 |

| Derivative 5d | -5.93 | -2.03 | 3.90 |

| Derivative 6a | -5.83 | -1.72 | 4.11 |

| Derivative 6b | -5.89 | -2.09 | 3.80 |

| Derivative 6c | -5.96 | -2.24 | 3.72 |

| Derivative 6d | -6.01 | -2.11 | 3.90 |

This table is generated based on data from computational studies on related aniline derivatives. researchgate.net

Reactivity descriptors such as ionization energy (I) and electron affinity (A) can be calculated using computational methods. nih.govresearchgate.net The ionization potential is the minimum energy required to remove an electron from a gaseous atom or molecule. studfile.net These values can be determined through delta-self-consistent field (delta-SCF) calculations, which involve single-point energy calculations for the cationic and anionic forms of the molecule. researchgate.net For derivatives of 4-bromo-2-methylaniline, these reactivity descriptors have been calculated to provide a deeper understanding of their electronic properties. nih.govresearchgate.net

Molecular Electrostatic Potential (MESP) analysis is a valuable method for understanding the charge distribution, size, and shape of a molecule. nih.govchemrxiv.org It provides a visual representation of the net electrostatic effect of the total charge distribution, which is useful for predicting molecular reactivity and intermolecular interactions. nih.govchemrxiv.org MESP maps are color-coded to show electron-rich (negative potential) and electron-deficient (positive potential) regions. nih.gov In studies of derivatives of 2-bromo-4-methylaniline, MESP analysis revealed that the bromine atom creates a region of localized negative charge, which can direct nucleophilic attacks. Similar computational studies on derivatives of 4-bromo-2-methylaniline have also utilized MESP analysis to explore their structural characteristics. nih.govresearchgate.net This technique is pivotal for understanding noncovalent interactions essential for various chemical and biological functions. chemrxiv.org

Reaction Pathway and Mechanism Elucidation

Computational chemistry is also employed to investigate the pathways and mechanisms of chemical reactions. This involves modeling the reaction process to understand how reactants are converted into products.

The elucidation of reaction mechanisms often involves the identification of transition states and the calculation of their corresponding activation energies. For nucleophilic aromatic substitution (SNAr) reactions involving anilines, computational studies have shown that the reaction can proceed through a transition state rather than a stable intermediate. researchgate.net Calculations of activation energies for reactions of dichlorobenzenes and polychlorobenzenes indicate that these reactions are feasible. researchgate.net The presence of substituents on the aromatic ring can affect the stability of the transition state and, consequently, the activation energy. researchgate.net While specific data for this compound is not detailed, the methodologies used for similar compounds, such as calculating activation energies at correlated levels, are directly applicable. researchgate.net

Solvent Effects on Reaction Thermodynamics and Kinetics

The choice of solvent can profoundly influence the thermodynamics and kinetics of chemical reactions involving substituted anilines like this compound. Solvents can alter reaction rates, and in some instances, even the mechanistic pathway, by differentially stabilizing the reactants, transition states, and products. nih.govpeerj.com Computational and theoretical chemistry studies provide a molecular-level understanding of these complex solvent-solute interactions.

Theoretical investigations, often employing methods like Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are instrumental in elucidating solvent effects. acs.org These models can simulate the solvent environment and predict its impact on reaction energy barriers and the stability of intermediates. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for halogenated anilines, the polarity of the solvent plays a crucial role. nih.gov Polar solvents are generally better at stabilizing charged intermediates and transition states, which can lead to an acceleration of the reaction rate. acs.org

Detailed research on substituted anilines has demonstrated the dramatic effect of the solvent system on reaction kinetics. A notable study on the SNAr reactions of various para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in methanol (B129727) (MeOH) and dimethyl sulfoxide (B87167) (Me₂SO) mixtures revealed significant variations in reaction rates. nih.govnih.govd-nb.info

Key findings from studies on related substituted anilines indicate:

Solvent Polarity and Reaction Rate: An increase in the volume percentage of a polar aprotic solvent like DMSO in a mixture with a protic solvent like methanol can lead to a significant increase in the reaction rate constant. d-nb.info This is attributed to the ability of DMSO to better solvate the transition state.

Hydrogen Bonding: Protic solvents, such as methanol, can form hydrogen bonds with the amine nucleophile. This interaction can stabilize the ground state of the aniline more than the transition state, thereby reducing its nucleophilicity and slowing down the reaction rate compared to reactions in aprotic polar solvents. nih.govd-nb.info

Change in Mechanism: Solvent composition can be so influential that it can alter the reaction mechanism. For example, in the reaction of para-substituted anilines, a shift from a polar SNAr mechanism to a single electron transfer (SET) mechanism was observed as the concentration of DMSO in a MeOH-Me₂SO mixture was increased, particularly for more basic aniline derivatives. nih.gov

While specific kinetic data for this compound is not available in the reviewed literature, the following table, adapted from studies on structurally similar anilines, illustrates the impact of solvent on the second-order rate constants (k₁) of SNAr reactions.

| Substituent (X) | k₁ (x 10⁻³ mol⁻¹ dm³ s⁻¹) |

|---|

Data in the table is representative and adapted from studies on para-substituted anilines to illustrate solvent effects. The values for 4-Me and 4-Cl are approximations based on graphical data and trends reported for similar systems. nih.govd-nb.info

The data clearly demonstrates that for both an electron-donating group (4-Me) and an electron-withdrawing group (4-Cl), the reaction rate increases significantly as the solvent environment becomes more polar and aprotic (from pure MeOH to pure Me₂SO). This underscores the critical role of the solvent in modulating the kinetic profile of reactions involving substituted anilines. Computational models are essential for predicting and rationalizing these effects, thereby guiding the selection of optimal reaction conditions.

Utility As a Synthetic Building Block and Intermediate in Academic Research

A Gateway to Diverse Heterocyclic Compounds

The structural features of 4-bromo-2-chloro-3-methylaniline make it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The amino group, along with the halogen substituents, allows for various cyclization strategies, leading to the formation of important classes of heterocycles.

Precursor for Quinoline (B57606), Benzoxazine (B1645224), and Carboline Derivatives